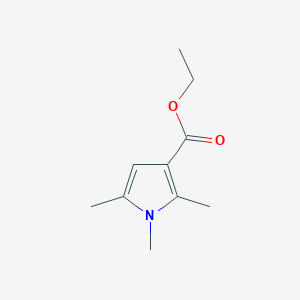

Ethyl 1,2,5-trimethylpyrrole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2,5-trimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)11(4)8(9)3/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXZSZQERBVUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 1,2,5 Trimethylpyrrole 3 Carboxylate Derivatives

Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The substitution pattern is dictated by the stability of the resulting carbocation intermediate, known as the σ-complex or arenium ion. For pyrrole, electrophilic attack is strongly favored at the C-2 (α) position over the C-3 (β) position because the positive charge on the intermediate can be delocalized over more resonance structures, leading to greater stability.

Reactivity with Diazonium Salts in Pyrrole-2-carboxylates

The reaction of pyrroles with diazonium salts is a classic example of electrophilic aromatic substitution, resulting in the formation of azo compounds. The diazonium ion (Ar-N₂⁺) acts as the electrophile, attacking the electron-rich pyrrole ring. Kinetic studies of reactions between substituted benzenediazonium (B1195382) ions and various pyrroles support an SE2 mechanism involving a steady-state intermediate formed by the attack of the unprotonated pyrrole.

While the parent pyrrole is highly reactive, the presence of substituents on the ring significantly influences both the rate and regioselectivity of the reaction. An electron-withdrawing group, such as a carboxylate group (-COOR) at the C-2 position, deactivates the pyrrole ring towards electrophilic attack. This deactivation occurs because the carboxylate group reduces the electron density of the ring through its inductive and resonance effects. Consequently, the reaction of a pyrrole-2-carboxylate with a diazonium salt would be expected to proceed much more slowly than with an unsubstituted or alkyl-substituted pyrrole. The substitution would likely be directed to the available C-4 or C-5 position, depending on the other substituents present.

Oxidative Pathways and Radical Mechanisms in Trimethylpyrrole Systems

The oxidation of pyrrolic compounds, particularly alkyl-substituted pyrroles like 1,2,5-trimethylpyrrole (B147585), can proceed through complex pathways involving radical intermediates and various reactive oxygen species. These reactions are of interest due to their relevance in both biological systems and synthetic chemistry.

Electron-Transfer-Initiated Oxygenation (ETIO) in 1,2,5-Trimethylpyrrole

The oxidation of 1,2,5-trimethylpyrrole can be initiated by an electron transfer process, which generates a radical cation. This radical cation is a key intermediate that can subsequently react with molecular oxygen. This type of mechanism is often observed in photooxidation reactions, where a photosensitizer, upon excitation by light, initiates the electron transfer.

Another related pathway involves singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. Singlet oxygen can be generated photochemically and reacts with electron-rich compounds like 1,2,5-trimethylpyrrole. The reaction can proceed through several mechanisms, including [4+2] and [2+2] cycloadditions or an "ene" reaction, leading to the formation of oxygenated products like endoperoxides or hydroperoxides. cuny.edunih.gov For instance, the reaction of singlet oxygen with olefins containing an allylic hydrogen typically yields an allylic hydroperoxide. mdpi.com In the context of 1,2,5-trimethylpyrrole, the methyl groups at the C-2 and C-5 positions could participate in such ene-type reactions.

Autoxidation Studies and Hydroperoxide Decomposition

Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of air and is mediated by free radicals. For alkylpyrroles, this process can lead to the formation of various products, including hydroperoxides, alcohols, ketones, and polymeric materials. Studies on the autoxidation of pyrrole derivatives formed from 2,5-hexanedione (B30556) show the formation of both dimeric cross-linked products and stable, monomeric oxygen-containing derivatives. The polymerization process is notably accelerated by free-radical initiators, confirming the radical nature of the mechanism.

The decomposition of hydroperoxides is a critical step in autoxidation. This decomposition can be initiated by heat, light, or metal ions and can proceed through either unimolecular or bimolecular pathways. nist.gov The unimolecular decomposition of a hydroperoxide (ROOH) involves the homolytic cleavage of the weak O-O bond to generate an alkoxy radical (RO•) and a hydroxyl radical (•OH). These highly reactive radicals can then propagate the oxidation chain by abstracting hydrogen atoms from other substrate molecules. In bimolecular decomposition, two hydroperoxide molecules react to form alkoxy and peroxy radicals, which also continue the chain reaction. The specific products formed, such as ketones, alcohols, and carboxylic acids, depend on the subsequent reactions of these radical intermediates.

Thionation Reactions of Pyrrole Carboxylates using Lawesson's Reagent

Lawesson's reagent is a widely used thionating agent for converting carbonyl compounds, such as esters, into their corresponding thiocarbonyl analogues (thionoesters). The reaction of pyrrole carboxylates with Lawesson's reagent provides a direct route to pyrrole thionoesters.

Studies on the thionation of O-alkyl 2-pyrrole carboxylates have shown that the reaction, when conducted at elevated temperatures (e.g., 140 °C in p-xylene (B151628) or toluene), successfully yields the desired thionoesters. To overcome potentially long reaction times, microwave-assisted heating has been employed, achieving complete conversion at 160 °C in just 20 minutes.

A notable feature of this reaction is the concurrent formation of a novel pyrrole annulated with a (1,3,2)-thiazaphospholidine unit as a byproduct. The distribution between the desired thionoester and the thiazaphospholidine byproduct is influenced by the reaction conditions and the substrate structure. For example, the reaction of ethyl 2-pyrrolecarboxylate with Lawesson's reagent under microwave heating yielded the thionoester in 59%.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-pyrrolecarboxylate | Microwave, 160 °C, 20 min | Ethyl 2-pyrrolecarbothioate | 59% | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Toluene, 140 °C, 1 hr | Ethyl 5-methyl-1H-pyrrole-2-carbothioate | 78% | nih.gov |

| Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | p-Xylene, 140 °C, 1 hr | Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbothioate | 89% | nih.gov |

Baeyer-Villiger-Type Oxidations in Pyrrolylketone Systems

The Baeyer-Villiger oxidation is a powerful reaction that transforms ketones into esters (or cyclic ketones into lactones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. nist.govchemspider.com The reaction proceeds through a well-established mechanism involving the formation of a tetrahedral intermediate known as the Criegee intermediate. nih.gov This is followed by the migratory insertion of an oxygen atom.

The key step in the mechanism is the concerted migration of one of the alkyl or aryl groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxide. This migration step is regioselective and depends on the "migratory aptitude" of the substituents. The group that is better able to stabilize a positive charge will preferentially migrate. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl (phenyl) > primary alkyl > methyl.

In a pyrrolylketone system (e.g., 2-acetylpyrrole), the carbonyl group is attached to a methyl group and the pyrrole ring. To predict the outcome of a Baeyer-Villiger oxidation, one must compare the migratory aptitude of the pyrrole ring to that of the other substituent (in this case, a methyl group). As an aromatic, electron-rich heterocycle, the pyrrole ring has a migratory aptitude comparable to or greater than a simple phenyl group. Therefore, it would be expected to migrate in preference to a primary alkyl or methyl group.

The oxidation of a hypothetical 3-acetyl-1,2,5-trimethylpyrrole would thus be predicted to yield the corresponding pyrrolyl ester, with the oxygen atom inserted between the carbonyl carbon and the pyrrole ring. The stereochemistry of the migrating group is retained during the reaction.

| Group | Migratory Ability |

|---|---|

| Tertiary Alkyl | Highest |

| Secondary Alkyl | High |

| Aryl (Phenyl, Pyrrolyl) | Moderate |

| Primary Alkyl | Low |

| Methyl | Lowest |

Transition Metal-Catalyzed Functionalization of Pyrrole Carboxylates

The pyrrole ring, a fundamental heterocyclic motif, is a common feature in a vast array of natural products and pharmaceuticals. The functionalization of this ring system, particularly through the use of transition metal catalysts, has become a cornerstone of modern organic synthesis. This section explores several key catalytic methodologies.

Palladium-Catalyzed Decarboxylative Arylation Mechanisms

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of pyrrole carboxylates, decarboxylative arylation offers a direct method for introducing aryl groups onto the pyrrole core. This process typically involves the coupling of a pyrrole carboxylic acid with an aryl halide.

The catalytic cycle is thought to commence with the oxidative addition of the aryl halide to a palladium(0) species. Subsequently, the pyrrole carboxylic acid coordinates to the palladium center, followed by decarboxylation to generate a pyrrolyl-palladium intermediate. Reductive elimination from this intermediate then furnishes the arylated pyrrole product and regenerates the active palladium(0) catalyst. acs.org Mechanistic studies suggest that the decarboxylation step can be facilitated by the palladium catalyst. acs.org

Detailed mechanistic investigations into palladium-catalyzed C-H arylation with diaryliodonium salts have provided evidence for the involvement of a bimetallic high oxidation state palladium intermediate. nih.gov The turnover-limiting step in this transformation is proposed to be the oxidation of a palladium dimer by the diaryliodonium salt. nih.gov The palladium-catalyzed direct arylation of 2,5-substituted pyrrole derivatives with diaryliodonium salts has been shown to be an effective method for producing tri-, tetra-, and penta-substituted pyrroles. nih.gov

| Catalyst System | Reactants | Key Mechanistic Feature | Product |

| Palladium(0) | Pyrrole carboxylic acid, Aryl halide | Decarboxylative coupling | Arylated pyrrole |

| Palladium(II) acetate | 2,5-substituted pyrrole, Diaryliodonium salt | Bimetallic high oxidation state intermediate | Poly-arylated pyrrole |

Ruthenium-Catalyzed Direct Coupling Reactions

Ruthenium catalysts have emerged as versatile tools for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling methods. mdpi.com In the case of pyrrole derivatives, ruthenium-catalyzed reactions enable the direct coupling of the pyrrole ring with various partners, including alkenes and alkynes. rsc.orgnih.gov

One common approach involves the use of a directing group attached to the pyrrole nitrogen, which chelates to the ruthenium center and directs the C-H activation to a specific position on the pyrrole ring. For instance, an acyl group can serve as an effective directing group for the regioselective C2-alkenylation of N-acyl pyrroles. rsc.org The reaction proceeds through a ruthenacycle intermediate, which then reacts with the coupling partner.

Ruthenium(II)-catalyzed C-H activation and annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes has been reported to produce spiro[indene-proline] derivatives. nih.gov Mechanistic studies of this reaction suggest a reversible C-H metalation step. nih.gov Furthermore, ruthenium catalysts have been employed for the synthesis of pyrroles through the oxidative annulation of enamines and alkynes. acs.org

| Catalyst | Reactants | Directing Group | Product |

| [RuCl2(p-cymene)]2 | N-acyl pyrrole, Alkene | Acyl | C2-alkenylated pyrrole |

| Ruthenium(II) complex | 5-phenyl-pyrroline-2-carboxylate, Alkyne | Imine | Spiro[indene-proline] derivative |

| Ruthenium(II) catalyst | Enamine, Alkyne | None | Substituted pyrrole |

Iridium-Catalyzed Hydroamination and Cyclization

Iridium catalysts have shown significant promise in catalyzing hydroamination and cyclization reactions involving pyrrole derivatives. These reactions allow for the direct addition of N-H bonds across unsaturated carbon-carbon bonds and the construction of new heterocyclic rings.

Iridium-catalyzed enantioselective allylic substitution reactions of indolizines (a class of pyrrole-containing heterocycles) with allylic alcohols have been developed. researchgate.net These reactions proceed with high yields and excellent enantioselectivities. researchgate.net Furthermore, iridium catalysts have been utilized in the enantioselective synthesis of pyrrole-annulated medium-sized ring compounds through an allylic dearomatization/retro-Mannich/hydrolysis sequence. nih.gov The synthesis of polycyclic pyrrole derivatives can be achieved through iridium-catalyzed asymmetric allylic dearomatization and subsequent controllable migration reactions. nih.govrsc.org

In the context of hydroamination, iridium catalysts have been shown to be effective for the intermolecular hydroamination of allylic amines with arylamines, providing access to 1,2-diamine products. nih.gov Mechanistic studies, including Hammett plots, suggest a change in the rate-determining step or transition state depending on the electronic nature of the aniline (B41778) derivative. nih.gov Iridium-catalyzed cyclization of isoxazolines with alkenes provides a divergent route to pyrrolidines, pyrroles, and carbazoles. nih.govacs.org

| Catalyst System | Reactants | Transformation | Product |

| [Ir(cod)Cl]2 / Ligand | Indolizine, Allylic alcohol | Enantioselective allylic substitution | 3-allylindolizine |

| Iridium complex | Pyrrole derivative, Allylic carbonate | Asymmetric allylic dearomatization | Spiro-2H-pyrrole |

| [Ir(cod)Cl]2 / LiI | Allylic amine, Aniline | Intermolecular hydroamination | 1,2-diamine |

| Heterogeneous Iridium complex | 2,3-dihydroisoxazole, Alkene | N-O-cleaving rearrangement/cyclization | Pyrrolidine, Pyrrole, or Carbazole |

Kinetic and Thermodynamic Parameters of Pyrrole Transformations

A deeper understanding of the factors governing the reactivity of pyrrole derivatives can be gained through the study of kinetic and thermodynamic parameters. These investigations provide valuable insights into reaction mechanisms and the stability of intermediates and products.

Kinetic Isotope Effects (KIE) in Pyrrole Functionalization Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by comparing the rate of a reaction with a deuterated substrate to the rate with a non-deuterated substrate.

In the context of pyrrole functionalization, KIE studies can provide crucial information about C-H activation steps in transition metal-catalyzed reactions. For example, a significant primary KIE (kH/kD > 1) would suggest that C-H bond cleavage is involved in the rate-limiting step. libretexts.org Mechanistic investigations of palladium-catalyzed C-H arylation have utilized KIE studies to probe the nature of the C-H activation step. nih.gov For instance, the observation of both intra- and intermolecular primary H/D kinetic isotope effects supports a mechanism where C-H cleavage is the turnover-limiting step. nih.gov

| Reaction Type | KIE (kH/kD) | Mechanistic Implication |

| C-H Activation | > 1 (Primary KIE) | C-H bond breaking in the rate-determining step. |

| Non-C-H bond breaking step | ≈ 1 (Secondary KIE) | C-H bond is not broken in the rate-determining step. wikipedia.org |

Enthalpic and Entropic Considerations in Pyrrole Derivatization

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic component (ΔH) and an entropic component (ΔS). nih.gov Enthalpy relates to the change in bond energies during a reaction, while entropy is a measure of the change in disorder.

In pyrrole derivatization reactions, both enthalpic and entropic factors play a crucial role. For example, the formation of highly ordered, rigid polycyclic structures from flexible acyclic precursors is often enthalpically favored due to the formation of stable bonds, but entropically disfavored due to the loss of conformational freedom. Computational studies can provide valuable insights into the enthalpic and entropic contributions to the stability of different conformations and reaction intermediates. d-nb.info Understanding these thermodynamic parameters is essential for optimizing reaction conditions and predicting the outcome of new transformations. The thermodynamic properties of pyrrole and its derivatives, such as enthalpy of formation, have been determined through both experimental measurements and theoretical calculations. nih.govacs.org

| Thermodynamic Parameter | Description | Influence on Pyrrole Derivatization |

| Enthalpy (ΔH) | Change in heat content; related to bond strengths. nih.gov | Favorable for reactions forming stronger bonds. |

| Entropy (ΔS) | Change in disorder or randomness. nih.gov | Favorable for reactions that increase the number of molecules or conformational freedom. |

| Gibbs Free Energy (ΔG) | Overall thermodynamic driving force of a reaction (ΔG = ΔH - TΔS). nih.gov | A negative ΔG indicates a spontaneous reaction. |

Spectroscopic Characterization and Structural Elucidation in Pyrrole Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the complete structure of a molecule like Ethyl 1,2,5-trimethylpyrrole-3-carboxylate can be mapped out.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related, structurally analogous pyrrole (B145914) derivatives. The key structural features of the target molecule are the ethyl ester group, the N-methyl group, and the two methyl groups attached to the pyrrole ring at positions 2 and 5, along with the lone aromatic proton at position 4.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The quartet arises from coupling to the three adjacent methyl protons, typically appearing further downfield due to the deshielding effect of the adjacent oxygen atom. The triplet is due to coupling with the two methylene protons.

Methyl Group Protons: The three methyl groups attached to the pyrrole ring (at N-1, C-2, and C-5) are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The N-methyl group is typically found in the 3.5-4.0 ppm region, while the C-methyl groups attached to the aromatic ring will appear further upfield.

Pyrrole Ring Proton: The single proton at the C-4 position of the pyrrole ring will appear as a singlet and its chemical shift will be indicative of the electronic environment of the substituted pyrrole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded carbon and will appear at the furthest downfield position, typically in the 160-170 ppm range.

Pyrrole Ring Carbons: The four carbon atoms of the pyrrole ring will have distinct chemical shifts based on their substitution and position relative to the nitrogen atom and the electron-withdrawing ester group. The substituted carbons (C-2, C-3, C-5) will have different shifts from the proton-bearing carbon (C-4).

Ethyl Ester Carbons: The methylene carbon (-OCH₂) will be more deshielded than the methyl carbon (-CH₃) of the ethyl group.

Methyl Carbons: The three methyl carbons (N-CH₃, C2-CH₃, C5-CH₃) will appear in the upfield region of the spectrum.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂CH₃ (quartet) | ~4.2 | C=O | ~165 |

| -OCH₂CH₃ (triplet) | ~1.3 | Pyrrole C-2 | ~135 |

| N-CH₃ (singlet) | ~3.6 | Pyrrole C-5 | ~128 |

| C2-CH₃ (singlet) | ~2.4 | Pyrrole C-3 | ~115 |

| C5-CH₃ (singlet) | ~2.2 | Pyrrole C-4 | ~110 |

| Pyrrole C4-H (singlet) | ~6.0 | -OCH₂CH₃ | ~60 |

| N-CH₃ | ~32 | ||

| C2-CH₃ | ~14 | ||

| -OCH₂CH₃ | ~14 | ||

| C5-CH₃ | ~12 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₅NO₂), the molecular weight is 181.23 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The most intense peak in the spectrum is called the base peak, and the peak corresponding to the intact molecular ion helps to confirm the molecular weight.

The fragmentation of this compound would be expected to follow predictable pathways for esters and substituted pyrroles:

Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion [M - 45]⁺. This is often a prominent peak.

Loss of Ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da), resulting in an ion at [M - 28]⁺•.

Cleavage of the Ester Group: Fragmentation can also involve the loss of the entire ester group or parts of it. For instance, loss of the •COOCH₂CH₃ radical (73 Da) could occur.

Ring Fragmentation: The substituted pyrrole ring itself can fragment, although the aromatic nature of the ring provides some stability. Cleavage of the methyl substituents is also possible.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - C₂H₅]⁺ | Loss of ethyl radical from ester |

| 136 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 108 | [M - COOC₂H₅]⁺ | Loss of carbethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1680-1710 cm⁻¹. The conjugation with the pyrrole ring may shift this frequency slightly compared to a simple aliphatic ester.

C-O Stretch: The C-O single bond of the ester group will exhibit a strong stretching vibration, typically found in the 1250-1150 cm⁻¹ region.

C-H Stretches: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

C=C and C-N Stretches: Vibrations associated with the pyrrole ring (C=C and C-N stretching) will be present in the fingerprint region (approximately 1600-1400 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1680-1710 | C=O Stretch | Ester |

| 1400-1600 | C=C Stretch | Pyrrole Ring |

| 1150-1250 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For aromatic and conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions.

The pyrrole ring itself exhibits strong UV absorption. nih.gov The presence of the carboxylate group and methyl substituents on the pyrrole ring will influence the position and intensity of the absorption maxima (λ_max). The conjugation of the ester group with the pyrrole ring is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted pyrrole. Typically, substituted pyrroles of this nature would be expected to show strong absorption bands in the 200-300 nm range.

| Expected λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~260-290 | π → π* | Substituted Pyrrole Ring / Conjugated Ester |

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, and bond angles can be determined.

No crystal structure has been published for this compound. However, the crystal structure of a related compound, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , provides a useful reference for the general structural features of this class of molecules. researchgate.net This related structure reveals a nearly planar pyrrole ring. researchgate.net In the crystal lattice, molecules are often held together by intermolecular forces such as hydrogen bonds (if N-H is present) and van der Waals interactions. researchgate.net For this compound, which lacks an N-H bond for traditional hydrogen bonding, the crystal packing would be primarily governed by dipole-dipole interactions from the ester group and van der Waals forces.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9830 (8) |

| b (Å) | 15.572 (3) |

| c (Å) | 16.213 (3) |

| β (°) | 96.96 (3) |

| Volume (ų) | 998.2 (3) |

Computational Chemistry and Theoretical Studies of Ethyl 1,2,5 Trimethylpyrrole 3 Carboxylate Analogues

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of many-body systems. It is particularly useful for predicting the molecular structure and reactivity of organic compounds, including analogues of Ethyl 1,2,5-trimethylpyrrole-3-carboxylate.

DFT calculations can accurately determine geometric parameters such as bond lengths, bond angles, and dihedral angles. For pyrrole (B145914) derivatives, DFT has been used to study the planarity of the pyrrole ring and the orientation of its substituents. For instance, studies on pyrrole-2-carboxylic acid have used DFT at the B3LYP/6-311++G(d,p) level to analyze the influence of the carboxyl group on the π-electron delocalization within the pyrrole ring, which in turn affects the strength of intermolecular hydrogen bonds. researchgate.net

Furthermore, DFT is employed to calculate various chemical reactivity descriptors. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key reactivity indices include:

Chemical Potential (μ): Indicates the tendency of a molecule to exchange electrons with its surroundings.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors help in understanding the reactivity of different sites within a molecule. For example, in a study on substituted pyrrolo[1,2-a]quinoline-2,3-dicarboxylates, conceptual DFT was used to calculate these descriptors to predict the drug-like properties of the compounds. nih.gov The analysis of these parameters can predict the most likely sites for nucleophilic or electrophilic attack, providing insights into the chemical behavior of these molecules. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Pyrrole Analogue

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to deformation of electron cloud |

| Electrophilicity (ω) | μ2 / (2η) | Propensity to accept electrons |

This table is illustrative and based on general principles of DFT-based reactivity analysis.

Ab Initio Molecular Orbital Calculations for Thermochemical Properties of Pyrrolecarboxylates

Ab initio molecular orbital calculations are based on first principles, using the fundamental laws of quantum mechanics without the inclusion of experimental data. These methods are valuable for determining the thermochemical properties of molecules, such as enthalpies of formation, entropies, and heat capacities. nih.govnih.gov

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Determining the vibrational frequencies, which are used to calculate zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculation: Using a high-level basis set to obtain a very accurate electronic energy.

These calculations can be computationally intensive, especially for larger molecules. nih.gov The calculated thermochemical properties are crucial for understanding the stability of different pyrrolecarboxylate isomers and for predicting the thermodynamics of reactions involving these compounds. For example, ab initio methods have been used to study the thermodynamic properties of azaborospiropentanes, providing data on their enthalpies of formation and combustion. nih.gov

Table 2: Principles of Ab Initio Thermochemical Property Calculation

| Property | Method of Calculation | Importance |

| Enthalpy of Formation | Atomization or isodesmic reaction schemes | Determines the stability of a compound |

| Entropy | Based on vibrational, rotational, and translational partition functions | Measures the degree of disorder |

| Heat Capacity | Derived from the temperature dependence of energy | Indicates the ability to store thermal energy |

This table outlines the general approach for calculating thermochemical properties using ab initio methods.

Computational Approaches for Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of substituted pyrroles. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

Various synthetic routes to pyrroles, such as the Paal-Knorr, Hantzsch, and multicomponent reactions, have been studied computationally. researchgate.netorganic-chemistry.org For example, a proposed mechanism for a palladium-catalyzed three-component reaction to form 2,3,4-trisubstituted pyrroles involves the in-situ generation of an enamine, followed by regioselective alkene migratory insertion. nih.gov Computational modeling of such a pathway would involve calculating the energies of all proposed intermediates and transition states to validate the proposed mechanism and identify the rate-determining step.

Similarly, the synthesis of pyrroles from enyne sulfonamides catalyzed by a dual gold/silver system is proposed to proceed through an intramolecular cyclization followed by a 1,3-shift. nih.gov DFT calculations can be used to model these complex transformations and provide a detailed understanding of the electronic changes occurring throughout the reaction.

Table 3: Common Computationally Studied Pyrrole Synthesis Pathways

| Synthesis Method | Key Reactants | Mechanistic Features |

| Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, Amines | Acid-catalyzed cyclization organic-chemistry.org |

| Hantzsch Pyrrole Synthesis | β-Enaminone, α-Haloketone | Nucleophilic substitution followed by cyclization researchgate.net |

| Multicomponent Reactions | Aldehydes, Amines, Nitroalkanes | Tandem reactions forming multiple bonds in one pot bohrium.com |

This table summarizes key features of pyrrole synthesis routes that can be investigated computationally.

Molecular Modeling of Interactions with Biological Systems (General Principles)

Many pyrrole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. proquest.com Molecular modeling techniques, particularly molecular docking, are essential for understanding how these molecules interact with biological targets such as proteins and enzymes.

Molecular docking predicts the preferred orientation of a ligand (in this case, a pyrrolecarboxylate analogue) when bound to a receptor to form a stable complex. researchgate.netbioinformation.net The process involves:

Preparation of Receptor and Ligand: Generating 3D structures of the biological target and the small molecule.

Docking Simulation: Placing the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the binding affinity of each pose using a scoring function, which typically estimates the free energy of binding.

Docking studies have been performed on various pyrrole derivatives to explore their potential as inhibitors of enzymes like enoyl-ACP (CoA) reductase and cyclooxygenase (COX). nih.govacs.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrrole derivative and the amino acid residues in the active site of the enzyme. nih.gov For instance, in a study of oxadiazole-ligated pyrrole derivatives, docking showed hydrogen bond interactions between the pyrrole nitrogen and the Gly14 residue of the enoyl-ACP (CoA) reductase enzyme. nih.gov These insights are crucial for the rational design of new, more potent therapeutic agents. bioinformation.net

Table 4: Key Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Example in Pyrrole Derivatives |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) | Pyrrole N-H group or carbonyl oxygen of the ester with receptor residues nih.gov |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment | Alkyl or aryl substituents on the pyrrole ring with nonpolar amino acids |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings | The pyrrole ring interacting with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

This table describes the general types of non-covalent interactions that are analyzed in molecular docking studies.

Future Research Trajectories and Interdisciplinary Challenges

Sustainable and Green Chemistry Approaches for Pyrrole (B145914) Carboxylate Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of Ethyl 1,2,5-trimethylpyrrole-3-carboxylate and related pyrrole carboxylates, a shift away from traditional, often harsh, reaction conditions is imperative. Future research should prioritize the exploration and optimization of green synthetic routes.

Key areas of focus include:

Catalyst Development: Investigating novel heterogeneous and reusable catalysts to replace homogeneous catalysts that are difficult to separate from the reaction mixture. This includes the use of metal-organic frameworks (MOFs), functionalized nanoparticles, and solid acids.

Alternative Solvents: Moving beyond conventional volatile organic compounds (VOCs) to greener alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and deep eutectic solvents. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis and ultrasonication to reduce reaction times and energy consumption. rsc.orgmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multi-component reactions are a promising strategy in this regard. nih.gov

| Green Chemistry Approach | Potential Advantages for Pyrrole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity |

| Ionic Liquid Catalysis | Recyclable catalyst and solvent, potential for improved selectivity |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified workup |

| Multi-Component Reactions | Increased atom economy, reduced number of synthetic steps |

Exploration of Novel Reaction Chemistries and Derivatization Strategies

The functional groups present in this compound—namely the ester and the pyrrole ring itself—provide fertile ground for a wide array of chemical transformations. Future research should aim to expand the synthetic toolbox for the derivatization of this compound, leading to novel structures with potentially enhanced properties.

Promising avenues for exploration include:

C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the pyrrole ring, which would provide a more atom-economical approach to derivatization compared to traditional methods requiring pre-functionalized substrates.

Ester Group Modification: Investigating a broader range of transformations of the ethyl ester group, such as amidation, reduction to the corresponding alcohol, and conversion to other functional groups, to create a diverse library of derivatives.

Cycloaddition Reactions: Exploring the participation of the pyrrole ring in various cycloaddition reactions to construct more complex heterocyclic systems.

Polymerization: Investigating the potential of this compound as a monomer for the synthesis of novel conductive polymers and other advanced materials. chemimpex.com

Advanced Mechanistic Characterization via Combined Experimental and Computational Methods

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. A synergistic approach that combines experimental and computational techniques will be instrumental in elucidating the intricate details of the formation and reactivity of this compound.

Future research in this area should involve:

In-situ Spectroscopic Analysis: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress in real-time and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various reaction parameters on the reaction rate.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout the reaction and confirm proposed mechanisms.

Density Functional Theory (DFT) Calculations: Using DFT and other computational methods to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. nih.govmdpi.com

| Method | Contribution to Mechanistic Understanding |

| In-situ NMR | Identification of reaction intermediates and byproducts |

| Kinetic Analysis | Determination of rate laws and activation parameters |

| Isotopic Labeling | Tracing of atomic pathways during the reaction |

| DFT Calculations | Modeling of transition states and reaction energy profiles |

Expanding the Scope of Academic Applications in Emerging Technologies

While the current applications of this compound may be limited, its structural features suggest potential utility in a variety of emerging technologies. Focused research is needed to explore and realize this potential.

Possible areas of application include:

Organic Electronics: Investigating the use of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: Designing and synthesizing novel sensors based on the functionalization of the pyrrole ring for the detection of specific analytes.

Medicinal Chemistry: Using this compound as a scaffold for the development of new therapeutic agents. Pyrrole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.ainih.gov

Agrochemicals: Exploring the potential of its derivatives as novel herbicides, pesticides, or plant growth regulators. chemimpex.com

Synergistic Research between Synthetic Organic Chemistry and Computational Sciences in Pyrrole Studies

The advancement of knowledge in pyrrole chemistry will be significantly accelerated by fostering a closer collaboration between synthetic organic chemists and computational scientists. This interdisciplinary approach will enable a more rational and efficient design of experiments and a deeper interpretation of results.

Key areas for synergistic research include:

Predictive Modeling: Developing computational models that can accurately predict the outcomes of reactions, including yields, regioselectivity, and stereoselectivity.

Virtual Screening: Utilizing computational methods to screen virtual libraries of pyrrole derivatives for potential biological activity or desirable material properties before undertaking their synthesis.

Mechanism-Guided Synthesis: Using computational insights into reaction mechanisms to guide the design of more efficient and selective synthetic routes.

Data-Driven Discovery: Applying machine learning and artificial intelligence to large datasets of chemical reactions and properties to identify new patterns and guide the discovery of novel pyrrole-based compounds and reactions.

By pursuing these future research trajectories and embracing these interdisciplinary challenges, the scientific community can unlock the full potential of this compound and contribute to the broader advancement of pyrrole chemistry.

Q & A

Q. How can metabolic stability be improved without compromising target affinity?

- Answer: Deuteration of labile C-H bonds or fluorination at metabolically vulnerable sites (e.g., ester group) enhances stability. Prodrug strategies (e.g., ester-to-amide conversion) balance lipophilicity and hydrolysis rates. In vitro microsomal assays (human liver microsomes) prioritize derivatives with t1/2 > 60 min .

Notes

- Data Sources: References include peer-reviewed synthesis protocols (e.g., multi-step reactions ), spectroscopic validation ), and pharmacological assays .

- Methodological Rigor: Advanced questions emphasize reproducibility (e.g., DoE, orthogonal assays) and mechanistic depth (e.g., docking, mutagenesis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.